N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide
Overview
Description
N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxybenzyl group and a pentanoylamino substituent, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Acylation of 4-methoxybenzylamine: The resulting amine is then acylated with pentanoyl chloride in the presence of a base like triethylamine to form N-(4-methoxybenzyl)-pentanamide.
Coupling with 4-aminobenzamide: Finally, the N-(4-methoxybenzyl)-pentanamide is coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can facilitate reduction.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Formation of N-(4-hydroxybenzyl)-4-(pentanoylamino)benzamide.
Reduction: Formation of N-(4-methoxybenzyl)-4-(pentylamino)benzamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance lipophilicity, facilitating membrane permeability. The amide groups can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-4-(butanoylamino)benzamide
- N-(4-methoxybenzyl)-4-(hexanoylamino)benzamide
- N-(4-ethoxybenzyl)-4-(pentanoylamino)benzamide
Uniqueness
N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group provides electron-donating effects, while the pentanoylamino group offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-5-19(23)22-17-10-8-16(9-11-17)20(24)21-14-15-6-12-18(25-2)13-7-15/h6-13H,3-5,14H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDDTXMGBQEPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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